molecular formula C11H12ClNO4S B2371797 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid CAS No. 744203-97-2

2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid

Cat. No. B2371797
CAS RN: 744203-97-2
M. Wt: 289.73
InChI Key: AZGQALIAMDAIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid”, also referred to as PSA, is a sulfonamide derivative with potential applications in scientific research. It has a molecular formula of C11H12ClNO4S and a molecular weight of 289.74 .


Molecular Structure Analysis

The molecular structure of “2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid” is represented by the formula C11H12ClNO4S . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid” are not fully detailed in the sources I found. The compound has a molecular weight of 289.74 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of acetic acid solvates, including compounds related to 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid, has been explored. For instance, Chumakov et al. (2018) analyzed the crystal structure of a related compound, highlighting its non-planar molecular structure and the formation of endless chains in the crystal via acetic acid molecules (Chumakov, Petrenko, Graur, Tsapkov, & Gulea, 2018).

Synthesis of Biologically Active Compounds

Research has focused on synthesizing biologically active compounds using derivatives of prop-2-en-1-yl. Veltri et al. (2020) discussed a catalytic approach to produce fused imidazole bicyclic acetic esters, important in many biologically active principles, using N-heterocyclic propargylamine derivatives (Veltri, Prestia, Russo, Clementi, Vitale, Ortica, & Gabriele, 2020).

Synthesis of Energetic Materials

The synthesis of energetic materials utilizing acetic acid derivatives is also a key area. Joo et al. (2012) synthesized 2-(5-Nitroiminotetrazol-1-yl)acetic acid, exploring its potential in creating new energetic materials with significant insensitivity to impact (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).

Development of Anti-inflammatory Agents

Research by Nikalje et al. (2011) involved synthesizing novel benzene sulfonamides using prop-2-en-1-ones, highlighting their potential anti-inflammatory properties. This indicates a significant application in pharmacology (Nikalje, Malhotra, & Ghodke, 2011).

Investigation of Antiviral and Immunomodulating Activity

Modzelewska-Banachiewicz et al. (2009) synthesized derivatives of prop-2-enoic acid and examined their antiviral and immunomodulating activities, contributing to the field of medicinal chemistry (Modzelewska-Banachiewicz, Michalec, Kamińska, Mazur, Kozioł, Banachiewicz, Ucherek, & Kandefer-Szerszeń, 2009).

Acetic Acid Synthesis

Qian et al. (2016) reported a method for synthesizing acetic acid from CO2, methanol, and H2, using a catalyst that could potentially be related to 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid derivatives (Qian, Zhang, Cui, & Han, 2016).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-prop-2-enylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-2-7-13(8-11(14)15)18(16,17)10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGQALIAMDAIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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